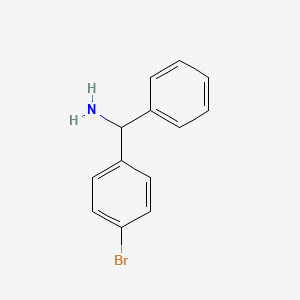

(4-Bromofenil)(fenil)metanamina

Descripción general

Descripción

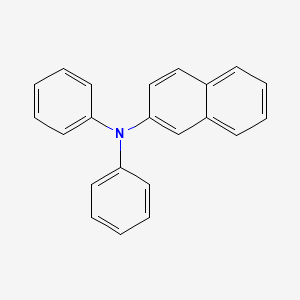

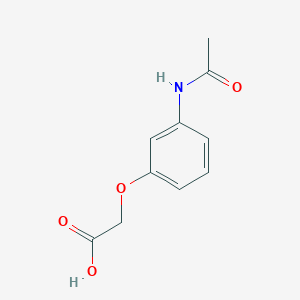

4-Bromophenyl)(phenyl)methanamine, also known as 4-Bromo-N-phenylmethanamine, is an organic compound belonging to the class of amines. It is a colorless solid with a melting point of 85-87 °C and a boiling point of 250-251 °C. It is soluble in methanol, ethanol, and other organic solvents, and insoluble in water. 4-Bromophenyl)(phenyl)methanamine is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

Aplicaciones Científicas De Investigación

Síntesis de ligandos del receptor δ-opioide

“(4-Bromofenil)(fenil)metanamina” se ha utilizado en la síntesis de ligandos del receptor δ-opioide . Los receptores opioides son un grupo de receptores acoplados a proteínas G inhibitorios con opioides como ligandos. Los receptores δ-opioides se encuentran en el sistema nervioso central y están asociados con efectos analgésicos.

Agentes antifúngicos

Este compuesto también se ha utilizado en la síntesis de agentes antifúngicos . Los agentes antifúngicos son fungicidas farmacéuticos que se utilizan para tratar y prevenir micosis, que pueden provocar enfermedades como la tiña, el pie de atleta, la meningitis fúngica y otras.

Intermediarios y bloques de construcción sintéticos

“this compound” es un intermedio sintético . Los intermedios sintéticos son compuestos que se utilizan en la producción de otros compuestos. En este caso, “this compound” se puede utilizar como bloque de construcción en la síntesis de estructuras químicas más complejas.

Investigación en inmunología e inflamación

Este compuesto también es relevante en el área de investigación de inmunología e inflamación . Podría utilizarse potencialmente en el desarrollo de nuevos medicamentos o terapias dirigidos a las respuestas inmunitarias e inflamatorias.

Investigación en enfermedades infecciosas

“this compound” también podría utilizarse en la investigación de enfermedades infecciosas . Dado su papel en la síntesis de agentes antifúngicos, podría contribuir potencialmente al desarrollo de nuevos tratamientos para infecciones fúngicas.

Investigación en enfermedades fúngicas

Como se mencionó anteriormente, este compuesto se ha utilizado en la síntesis de agentes antifúngicos . Por lo tanto, juega un papel importante en la investigación de enfermedades fúngicas, contribuyendo a la comprensión y el tratamiento de estas afecciones.

Mecanismo De Acción

Target of Action

(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate . It has been used in the synthesis of δ-opioid receptor ligands and antifungal agents . The primary targets of this compound are therefore the δ-opioid receptors, which play a crucial role in pain perception, and various fungal cells, which are the targets of antifungal agents.

Análisis Bioquímico

Biochemical Properties

(4-Bromophenyl)(phenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of selective opioid delta receptor ligands . It interacts with enzymes and proteins involved in these pathways. For instance, it has been used in the asymmetric synthesis of diarylmethylamines, which are crucial for the preparation of selective opioid delta receptor ligands . The nature of these interactions involves the binding of (4-Bromophenyl)(phenyl)methanamine to specific enzymes, facilitating the synthesis of target compounds.

Cellular Effects

The effects of (4-Bromophenyl)(phenyl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antifungal agents, (4-Bromophenyl)(phenyl)methanamine affects the expression of genes involved in fungal cell wall synthesis . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.

Molecular Mechanism

At the molecular level, (4-Bromophenyl)(phenyl)methanamine exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of selective opioid delta receptor ligands, where it binds to specific enzymes, facilitating the formation of the desired product . Additionally, (4-Bromophenyl)(phenyl)methanamine can inhibit or activate enzymes involved in gene expression, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromophenyl)(phenyl)methanamine change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Bromophenyl)(phenyl)methanamine remains stable under specific conditions, with a stability of up to four years when stored at -20°C . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of (4-Bromophenyl)(phenyl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the synthesis of selective opioid delta receptor ligands. At higher doses, (4-Bromophenyl)(phenyl)methanamine can exhibit toxic or adverse effects, impacting the overall health of the animal models . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

(4-Bromophenyl)(phenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It plays a role in the synthesis of selective opioid delta receptor ligands and antifungal agents, where it interacts with enzymes involved in these pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cells.

Transport and Distribution

The transport and distribution of (4-Bromophenyl)(phenyl)methanamine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of (4-Bromophenyl)(phenyl)methanamine can impact its efficacy and function, influencing its overall biochemical properties.

Subcellular Localization

(4-Bromophenyl)(phenyl)methanamine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions, as it ensures that (4-Bromophenyl)(phenyl)methanamine interacts with the appropriate biomolecules to exert its effects.

Propiedades

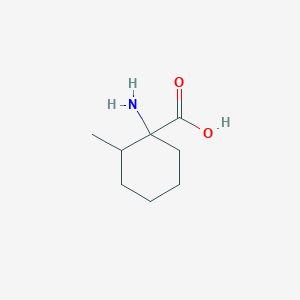

IUPAC Name |

(4-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXLVXNFZFUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55095-17-5 | |

| Record name | 55095-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)